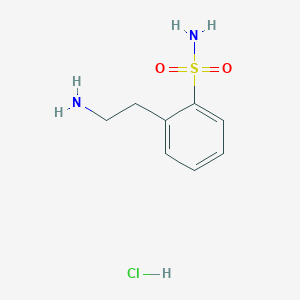

2-(2-氨基乙基)苯磺酰胺;盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Molecular Structure Analysis

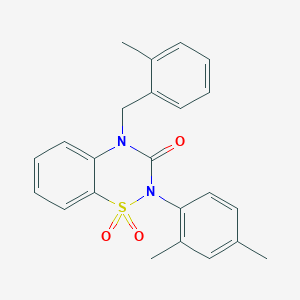

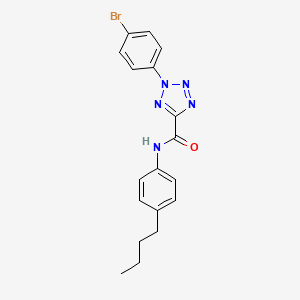

The molecular weight of 2-(2-Aminoethyl)benzenesulfonamide;hydrochloride is 236.71. The InChI code is 1S/C8H12N2O2S.ClH/c9-6-7-10-13(11,12)8-4-2-1-3-5-8;/h1-5,10H,6-7,9H2;1H .Physical And Chemical Properties Analysis

The physical form of 2-(2-Aminoethyl)benzenesulfonamide;hydrochloride is solid . It should be stored at room temperature in an inert atmosphere . The molecular weight is 236.71.科学研究应用

晶体和分子结构分析

涉及2-(2-氨基乙基)苯磺酰胺衍生物的研究,例如3-氨基-4-羟基苯磺酰胺及其盐酸盐,重点关注它们的晶体和分子结构。这些化合物已分离成晶态,其结构通过X射线衍射确定。此类研究对于理解中性互变异构体之间的平衡并确定酸碱平衡常数至关重要,这对于进一步的化学和药理学研究至关重要(Kovalchukova 等,2013)。

催化和动力学研究

另一个研究维度探索了相关化合物(例如苯丙醇胺盐酸盐)在化学反应中的催化性能。研究已考察了钌(III)在特定条件下催化的氧化反应的动力学,提供了对反应机理和合成化学中潜在应用的见解(Mohana & Prasad,2008)。

化学合成和转化

由固定化伯胺制备的聚合物负载的苯磺酰胺的使用展示了此类化合物在化学合成中的多功能性。它们充当固相合成中的中间体,从而能够生产出不同的化学支架。这种方法在药物化学和药物开发中具有广泛的应用,说明了该化合物在生成新的化学实体中的作用(Fülöpová & Soural,2015)。

抗肿瘤活性

几项研究已经合成和测试了苯磺酰胺衍生物的抗肿瘤活性。例如,已经评估了一系列新型的2-苄基硫代-4-氯苯磺酰胺衍生物的体外抗肿瘤活性,显示出对各种癌细胞系的希望。此类研究表明这些化合物在开发新的癌症疗法中的潜力(Sławiński & Brzozowski,2006)。

碳酸酐酶抑制

苯磺酰胺的一个重要的应用领域是作为碳酸酐酶(CA)的抑制剂,碳酸酐酶是一种参与各种生理过程的酶。已经研究了含有三嗪或其他部分的新型磺酰胺对不同CA同工酶的抑制作用,显示出治疗青光眼或癌症等疾病的潜力(Garaj 等,2005)。

作用机制

Target of Action

The primary target of 2-(2-Aminoethyl)benzenesulfonamide hydrochloride is a group of enzymes known as serine proteases . These enzymes play a crucial role in various biological processes, including digestion, immune response, blood clotting, and cell signaling .

Mode of Action

2-(2-Aminoethyl)benzenesulfonamide hydrochloride interacts with its targets, the serine proteases, by irreversibly binding to their active sites . This binding inhibits the proteases’ ability to catalyze the hydrolysis of peptide bonds, thereby preventing them from performing their normal functions .

Biochemical Pathways

By inhibiting serine proteases, 2-(2-Aminoethyl)benzenesulfonamide hydrochloride affects several biochemical pathways. For instance, it can impact the coagulation cascade, a series of reactions that lead to the formation of a blood clot . It can also influence the complement system, a part of the immune system that enhances the ability of antibodies to clear microbes and damaged cells .

Pharmacokinetics

It is known to be water-soluble , which suggests that it could be well-absorbed in the body and could have good bioavailability. More research is needed to fully understand its pharmacokinetic properties.

Result of Action

The molecular and cellular effects of 2-(2-Aminoethyl)benzenesulfonamide hydrochloride’s action primarily involve the inhibition of serine proteases. This can lead to a decrease in the digestion of proteins, a reduction in blood clotting, and a modulation of immune responses .

安全和危害

This compound is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

属性

IUPAC Name |

2-(2-aminoethyl)benzenesulfonamide;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S.ClH/c9-6-5-7-3-1-2-4-8(7)13(10,11)12;/h1-4H,5-6,9H2,(H2,10,11,12);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKROCZHLZPZHTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCN)S(=O)(=O)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4,5-Dichloro-2-[(4-phenoxyphenyl)carbamoyl]benzoic acid](/img/structure/B2626563.png)

![(5-chloro-1H-pyrrolo[2,3-c]pyridin-2-yl)methanol](/img/structure/B2626568.png)

![N-{1-[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]ethyl}prop-2-enamide](/img/structure/B2626569.png)

![Tert-butyl 3-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B2626576.png)

![N-(4-chlorophenyl)-2-{3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1H-indazol-1-yl}acetamide](/img/structure/B2626577.png)

![4-{[3-(2-Chlorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-7-yl]amino}benzamide](/img/structure/B2626579.png)